N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The exact mass of the compound this compound is 479.11981529 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S2/c1-14-7-6-10-17(11-14)29-18(12-23-20(31)16-8-4-3-5-9-16)26-28-22(29)32-13-19(30)24-21-27-25-15(2)33-21/h3-11H,12-13H2,1-2H3,(H,23,31)(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFQKAIPVNKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
The compound features a unique combination of thiadiazole , triazole , and benzamide moieties. The presence of these heterocyclic rings contributes to its chemical reactivity and biological activity. The structural formula can be represented as:
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer cell proliferation and other diseases. For instance, it may inhibit DNA polymerases or kinases involved in cancer pathways.
- Antimicrobial Activity : Derivatives of thiadiazole and triazole have exhibited significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Neuroprotective Effects : Some studies suggest that compounds with thiadiazole scaffolds can provide neuroprotection in models of epilepsy and neurodegenerative diseases .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction | |
| HeLa (Cervical) | 20 | Cell cycle arrest | |
| A549 (Lung) | 10 | Enzyme inhibition |
Antimicrobial Activity
The compound has also been studied for its antimicrobial efficacy. Several derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effect of the compound on MCF7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 15 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
- Neuroprotective Study : In a model of induced seizures using maximal electroshock seizure (MES), the compound demonstrated protective effects at doses of 30 mg/kg compared to controls. This suggests potential for development as an anti-seizure medication .
Scientific Research Applications
Chemical Research Applications
1.1 Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Researchers utilize it to create more intricate structures by employing various chemical reactions such as oxidation, reduction, and substitution. The presence of multiple functional groups enhances its versatility in synthetic pathways.
1.2 Reaction Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Transforming the thiadiazole and triazole rings under specific conditions.
- Reduction : Producing different derivatives that may exhibit varied biological activities.
- Substitution Reactions : Introducing new substituents to modify its properties further.
Biological Research Applications
2.1 Anticancer Activity
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown promising results as an anticancer agent. Studies indicate its ability to inhibit specific enzymes involved in cancer cell proliferation. For example:
- In vitro studies demonstrated significant anti-proliferative activity against various cancer cell lines such as HCT116 (colon), MCF7 (breast), and A549 (lung) with an IC50 value of 191.1 nM against VEGFR-2 .
2.2 Mechanism of Action
The mechanism involves:
- Inhibition of VEGFR-2 : This receptor is crucial for tumor angiogenesis; inhibiting it leads to reduced tumor growth.
- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) production and alters cell cycle progression.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens:
| Pathogen | MIC Value | Mechanism of Action |
|---|---|---|
| S. epidermidis | 0.0078 μg/ml | Inhibition of DNA gyrase |
| E. faecalis | 0.125 μg/ml | Disruption of cell wall synthesis |
These properties make it a candidate for developing novel antimicrobial agents.
Data Summary
Here’s a summary of key findings related to the compound's activities:
| Activity Type | Target Organism/Pathway | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | HCT116 | 191.1 nM | VEGFR-2 inhibition |
| MCF7 | - | Induction of apoptosis | |
| PC3 | - | ROS production | |
| A549 | - | Cell cycle arrest | |
| Antimicrobial | S. epidermidis | 0.0078 μg/ml | DNA gyrase inhibition |
| E. faecalis | 0.125 μg/ml | Disruption of cell wall synthesis |
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Key Reaction Conditions | Reference |
|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazol-2-amine | Core heterocycle formation | Cyanogen bromide, methanol | |
| 3-Methylphenyl hydrazide | Precursor for triazole ring | Hydrazine, H2SO4 catalysis | |
| Benzoyl chloride derivative | Introduces benzamide moiety | NaH/THF, 0°C to room temp |
Q. Table 2. Optimization Parameters for Bayesian Algorithms
| Parameter | Range Tested | Impact on Yield (%) | Optimal Value |
|---|---|---|---|
| Reaction Temperature | 50–100°C | ±15–20 | 75°C |
| Solvent (THF:H2O) | 3:1 to 1:1 | ±10–12 | 2:1 |
| Catalyst Loading | 5–15 mol% | ±8–10 | 10 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
